![molecular formula C26H22O5S2 B3445713 1,1'-oxybis[4-(benzylsulfonyl)benzene]](/img/structure/B3445713.png)
1,1'-oxybis[4-(benzylsulfonyl)benzene]
Description
1,1’-oxybis[4-(benzylsulfonyl)benzene] , also known by other names such as benzyl ether or dibenzyl ether , is a chemical compound with the molecular formula C₁₄H₁₄O and a molecular weight of approximately 198.26 g/mol . It is a colorless to pale yellow solid that exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction between benzyl chloride and sodium sulfite . The benzyl chloride reacts with sodium sulfite to form the corresponding sulfonate salt, which then undergoes an intramolecular cyclization to yield 1,1’-oxybis[4-(benzylsulfonyl)benzene] . The overall process is depicted below:
Benzyl chloride + Sodium sulfite → 1,1'-oxybis[4-(benzylsulfonyl)benzene]
Molecular Structure Analysis
The compound’s molecular structure consists of two benzene rings connected by an oxygen atom. Each benzene ring is substituted with a benzylsulfonyl group (SO₂C₆H₅CH₂) at the 4-position. The ether linkage (O) bridges the two benzene rings . The 2D representation of the structure is as follows:
properties
IUPAC Name |
1-benzylsulfonyl-4-(4-benzylsulfonylphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5S2/c27-32(28,19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)31-24-13-17-26(18-14-24)33(29,30)20-22-9-5-2-6-10-22/h1-18H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIRQRKOKNGQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfonyl-4-(4-benzylsulfonylphenoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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